BenchChemオンラインストアへようこそ!

Scyliorhinin II

Neurokinin receptor pharmacology Tachykinin receptor binding NK3 receptor selectivity

Scyliorhinin II (CAS 112748-19-3) is the definitive NK3-selective agonist for unambiguous receptor pharmacology. With a Ki of 2.5 nM at NK3 and 176–200-fold selectivity over NK1/NK2, it eliminates cross-reactivity inherent to scyliorhinin I, neurokinin B, or senktide. Its disulfide-bridged cyclic structure (Cys7–Cys13) provides conformational rigidity lacking in linear tachykinins. In vivo efficacy at nanomolar doses (ED50=0.08 nmol i.c.v.) enables cost-effective CNS behavioral studies. Unique dual-modal contractile activity in guinea-pig ileum distinguishes neuronal versus direct smooth muscle NK receptor populations. The gold standard for NK3 target validation, high-resolution autoradiography, and receptor occupancy assays.

Molecular Formula C₇₇H₁₁₉N₂₁O₂₆S₃
Molecular Weight 1851.09
CAS No. 112748-19-3
Cat. No. B612537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScyliorhinin II
CAS112748-19-3
Molecular FormulaC₇₇H₁₁₉N₂₁O₂₆S₃
Molecular Weight1851.09
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CSSCC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)N2)CC(=O)O)CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CO)N
InChIInChI=1S/C77H119N21O26S3/c1-38(2)26-44(65(112)85-42(62(81)109)20-25-125-5)84-57(103)31-82-75(122)61(39(3)4)95-68(115)45(27-40-14-7-6-8-15-40)87-71(118)51-36-126-127-37-52(77(124)98-24-13-19-55(98)73(120)89-47(29-59(105)106)63(110)83-32-58(104)96-22-11-17-53(96)72(119)90-48(30-60(107)108)67(114)93-51)94-64(111)43(16-9-10-21-78)86-69(116)49(34-100)91-66(113)46(28-56(80)102)88-70(117)50(35-101)92-74(121)54-18-12-23-97(54)76(123)41(79)33-99/h6-8,14-15,38-39,41-55,61,99-101H,9-13,16-37,78-79H2,1-5H3,(H2,80,102)(H2,81,109)(H,82,122)(H,83,110)(H,84,103)(H,85,112)(H,86,116)(H,87,118)(H,88,117)(H,89,120)(H,90,119)(H,91,113)(H,92,121)(H,93,114)(H,94,111)(H,95,115)(H,105,106)(H,107,108)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scyliorhinin II: NK3-Selective Tachykinin Receptor Agonist for Targeted Neuropharmacology Research


Scyliorhinin II (CAS: 112748-19-3) is a cyclic tachykinin peptide originally isolated from the intestine of the common dogfish (Scyliorhinus caniculus) [1]. It functions as a selective neurokinin-3 (NK3) receptor agonist, exhibiting high affinity for NK3 sites in rat cerebral cortex with a Ki of 2.5 nM, while demonstrating minimal interaction with NK1 and NK2 receptors [2]. The compound possesses a disulfide bridge between Cys7 and Cys13 that imparts structural rigidity, distinguishing it from linear tachykinin family members [3]. As an 18-amino acid C-terminally amidated peptide, Scyliorhinin II serves as a critical pharmacological tool for dissecting NK3 receptor-mediated signaling pathways.

Why Generic NK3 Agonists Cannot Substitute for Scyliorhinin II in Tachykinin Research


Substituting Scyliorhinin II with other NK3-preferring tachykinins or synthetic NK3 agonists introduces critical confounding variables. Scyliorhinin II displays a unique binding profile in guinea-pig ileum where it interacts with an atypical NPK/substance P-preferring site not recognized by the synthetic NK3 agonist senktide, nor blocked by classical NK1, NK2, or NK3 antagonists [1]. Furthermore, unlike its dogfish counterpart scyliorhinin I, which acts as a dual NK1/NK2 agonist with minimal NK3 activity [2], Scyliorhinin II provides exclusive NK3-directed pharmacology. Mammalian endogenous ligands such as neurokinin B and substance P exhibit broader receptor cross-reactivity and distinct neuronal versus direct smooth muscle effects in functional assays [3], rendering Scyliorhinin II irreplaceable for experiments requiring unambiguous NK3 receptor interrogation.

Quantitative Comparative Evidence: Scyliorhinin II Differentiation Data for Scientific Procurement


Receptor Selectivity Profile: Scyliorhinin II vs. Scyliorhinin I vs. Mammalian Tachykinins

Scyliorhinin II exhibits 176-fold and 200-fold selectivity for NK3 over NK1 and NK2 receptors respectively, a discrimination not achieved by its dogfish counterpart scyliorhinin I or by mammalian endogenous tachykinins. In direct comparative binding assays, scyliorhinin II binds NK3 sites in rat cerebral cortex with Ki = 2.5 nM, whereas scyliorhinin I preferentially binds NK1 sites (Ki = 0.9 nM) and NK2 sites (Ki = 2 nM) with negligible NK3 affinity [1]. The selectivity ratios Ki(NK1)/Ki(NK3) = 176 and Ki(NK2)/Ki(NK3) = 200 for scyliorhinin II demonstrate a receptor discrimination window unavailable with alternative peptides [2].

Neurokinin receptor pharmacology Tachykinin receptor binding NK3 receptor selectivity

In Vivo CNS Activity: Equipotent Behavioral Response with Differentiated Spinal-Supraspinal Profile

Scyliorhinin II demonstrates potent in vivo CNS activity with ED50 = 0.08 nmol via intracerebroventricular (i.c.v.) administration, equipotent to scyliorhinin I (ED50 = 0.05 nmol) in inducing reciprocal hindlimb scratching behavior [1]. However, the two peptides diverge in their spinal versus supraspinal receptor engagement profiles. Following intrathecal administration, the behavioral response differentiation allows discrimination of spinal and supraspinal NK receptor populations, a distinction not observable with less selective mammalian tachykinins .

In vivo pharmacology Behavioral neuropharmacology Intracerebroventricular administration

Radioligand Binding Affinity: [125I]-BHSCYII Exhibits Superior Affinity and Lower Nonspecific Binding than BHELE

When radioiodinated to produce [125I]-Bolton-Hunter scyliorhinin II (BHSCYII), Scyliorhinin II demonstrates superior binding characteristics compared to the alternative radioligand [125I]-Bolton-Hunter eledoisin (BHELE). BHSCYII exhibits a high-affinity KD of 1.33 ± 0.98 nM (27% of sites) versus BHELE's single-site KD of 18.6 ± 0.91 nM, representing a 14-fold improvement in high-affinity binding [1]. Additionally, BHSCYII shows lower nonspecific binding (15%) and greater selectivity for NK3 receptors in rat brain membranes [2]. The rank order of potency in competition studies confirms BHSCYII's NK3 specificity: SCYII ≥ [MePhe7]-NKB ≈ senktide > NKB > neurokinin A > substance P [3].

Radioligand binding Autoradiography NK3 receptor mapping

Functional Contractile Activity: Dual-Modal Response Distinct from Senktide's Exclusively Neurogenic Mechanism

In isolated guinea-pig ileum longitudinal muscle preparations, Scyliorhinin II elicits contractions via a dual mechanism involving both neuronal NK receptors and direct smooth muscle NK1 receptor activation, whereas the synthetic NK3 agonist senktide produces contractions that are entirely neurogenic (abolished by tetrodotoxin) [1]. SCYII-induced contractions are partially sensitive to tetrodotoxin, atropine, and the NK1 antagonist CP 96345, but are unaffected by the NK2 antagonist SR 48968 [2]. This functional profile distinguishes SCYII from both senktide (pure neurogenic) and scyliorhinin I (direct NK1/NK2 smooth muscle agonism without this hybrid pattern) [3].

Smooth muscle pharmacology Neurogenic contraction Direct smooth muscle activation

Differential Binding Across Muscle Preparations: High-Affinity Component Exclusively in Longitudinal Muscle

Scyliorhinin II is the only competitor among tested ligands to exhibit differential binding between longitudinal muscle (containing myenteric plexus) and circular muscle preparations from guinea-pig ileum. In circular muscle, SCYII binds to a single site with low potency (pIC50 = 6.9). In longitudinal muscle, SCYII binds to both a high-affinity site (pIC50 = 9.0, 17% of sites) and a low-affinity site (pIC50 = 6.7, 83% of sites) [1]. In contrast, scyliorhinin I displayed equal affinity across both preparations, and other competitors including SR140333, CP99994, and physalaemin showed similar rank-order potency in both tissues [2].

Receptor binding heterogeneity Tissue-specific pharmacology NK1 receptor subtypes

Structural Stability: Cyclic Conformation with Disulfide Bridge Absent in Linear Tachykinin Analogs

Scyliorhinin II possesses a structurally defining Cys7-Cys13 disulfide bridge that imparts a cyclic conformation absent in most mammalian tachykinins and in its dogfish counterpart scyliorhinin I, which is linear [1]. NMR and circular dichroism studies confirm that the disulfide bond constrains the peptide backbone, reducing conformational entropy relative to linear tachykinin sequences [2]. This structural feature has been shown to influence receptor recognition and may contribute to the distinct binding profile observed in guinea-pig ileum studies where SCYII recognizes an unusual NPK/substance P-preferring site not bound by linear ligands [3].

Peptide stability Disulfide bond Conformational analysis

Scyliorhinin II: Evidence-Based Applications for Neurokinin Receptor Research and Assay Development


NK3 Receptor Target Validation and Selectivity Profiling

Use Scyliorhinin II as the primary NK3-selective agonist in target validation studies requiring unambiguous discrimination between NK3 and NK1/NK2 receptor activation. The 176- to 200-fold selectivity window (Ki NK3 = 2.5 nM versus negligible NK1/NK2 binding) enables clean pharmacological interrogation of NK3-mediated signaling without the confounding NK1/NK2 cross-reactivity inherent to scyliorhinin I or mammalian neurokinin B [1]. This application is essential for academic laboratories and pharmaceutical discovery programs investigating NK3 receptor roles in CNS disorders, pain pathways, and neuroendocrine regulation .

NK3-Selective Radioligand Development for Autoradiography and Binding Assays

Employ Scyliorhinin II as the peptide scaffold for generating [125I]-Bolton-Hunter SCYII (BHSCYII), a validated NK3-selective radioligand that exhibits 14-fold higher affinity (KD = 1.33 nM) and lower nonspecific binding (15%) compared to [125I]-Bolton-Hunter eledoisin (BHELE) [1]. This radioligand enables high-resolution autoradiographic mapping of NK3 receptor distribution in brain tissue sections and quantitative receptor occupancy assays in membrane preparations. Procurement of Scyliorhinin II for custom radiolabeling supports drug discovery programs requiring NK3 receptor binding assays and pharmacokinetic/pharmacodynamic correlation studies .

In Vivo Behavioral Pharmacology of Central NK3 Receptors

Administer Scyliorhinin II via intracerebroventricular (i.c.v.) injection for in vivo studies of NK3 receptor-mediated behaviors, including reciprocal hindlimb scratching in mice (ED50 = 0.08 nmol) [1]. This model provides a quantitative behavioral readout for NK3 receptor activation and enables differentiation between spinal and supraspinal NK receptor populations when combined with intrathecal administration paradigms. The in vivo efficacy at nanomolar doses makes Scyliorhinin II a cost-effective tool for CNS pharmacology studies requiring NK3-selective activation without the pharmacokinetic complexities of small-molecule NK3 agonists .

Functional Smooth Muscle Pharmacology and Receptor Subtype Differentiation

Utilize Scyliorhinin II in isolated tissue bath studies to distinguish between neurogenic and direct smooth muscle components of tachykinin responses. The compound's unique dual-modal contractile activity in guinea-pig ileum—partially sensitive to tetrodotoxin, atropine, and CP 96345, but insensitive to NK2 antagonism—allows simultaneous investigation of neuronal NK receptors and smooth muscle NK1 receptors in a single preparation [1]. Additionally, the tissue-differential binding profile (pIC50 9.0 in longitudinal muscle versus pIC50 6.9 in circular muscle) makes SCYII a molecular probe for distinguishing NK receptor populations across gastrointestinal muscle layers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scyliorhinin II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.